Cas no 2680669-69-4 (tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate)

Tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, while the methanesulfonyl (mesyl) group offers reactivity for further functionalization. This compound is useful in constructing pyrazole-based scaffolds, which are prevalent in bioactive molecules. Its crystalline solid form ensures ease of handling and storage. The combination of Boc protection and mesyl substitution provides a balance between reactivity and stability, making it a practical choice for multi-step synthetic routes. High purity and consistent performance are key attributes of this reagent.
tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate structure
2680669-69-4 structure
Product Name:tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate
CAS No:2680669-69-4
MF:C9H14N2O4S
MW:246.283461093903
CID:5646926
PubChem ID:165910742
Update Time:2025-10-31

tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-28262846
    • tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate
    • 2680669-69-4
    • Inchi: 1S/C9H14N2O4S/c1-9(2,3)15-8(12)11-6-7(5-10-11)16(4,13)14/h5-6H,1-4H3
    • InChI Key: SEGLCQPRUGTZBR-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=NN(C=1)C(=O)OC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 246.06742811g/mol
  • Monoisotopic Mass: 246.06742811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 86.6Ų

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Additional information on tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate

Comprehensive Overview of tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate (CAS No. 2680669-69-4)

tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate (CAS No. 2680669-69-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyrazole core and methanesulfonyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the tert-butyl protecting group, make it particularly valuable in multi-step synthetic routes. Researchers are increasingly exploring its applications in drug discovery, especially in the development of kinase inhibitors and anti-inflammatory agents.

The growing interest in tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate aligns with current trends in green chemistry and sustainable synthesis. As the pharmaceutical industry shifts toward eco-friendly practices, this compound's potential for efficient, low-waste production methods is being actively investigated. Its compatibility with modern catalytic systems, such as photocatalysis and electrochemical synthesis, positions it as a promising candidate for future industrial applications. Recent studies have also highlighted its role in the construction of heterocyclic scaffolds, which are crucial for developing novel therapeutics.

From a molecular perspective, the carboxylate moiety in tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate provides excellent reactivity for further derivatization. This feature is particularly relevant to researchers working on fragment-based drug design (FBDD), where modular building blocks are essential. The compound's stability under various reaction conditions has made it a favorite among medicinal chemists seeking to optimize ADME properties (absorption, distribution, metabolism, and excretion) in lead compounds. Its lipophilicity and hydrogen-bonding capacity can be precisely tuned through strategic modifications.

The analytical characterization of tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's high purity and structural integrity, which are critical for reproducible research outcomes. Quality control protocols for this material often include HPLC analysis to ensure batch-to-batch consistency, meeting the stringent requirements of pharmaceutical development. The compound's thermal stability and solubility profile have been extensively documented to facilitate experimental planning.

In the context of intellectual property, tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate appears in numerous patent applications related to small molecule therapeutics. Its structural motif has been incorporated into proprietary compounds targeting various disease pathways, reflecting its importance in innovative drug development. The compound's CAS registry number (2680669-69-4) serves as a unique identifier in chemical databases, enabling efficient literature searches and regulatory compliance tracking across global markets.

Looking ahead, the demand for tert-butyl 4-methanesulfonyl-1H-pyrazole-1-carboxylate is expected to rise in parallel with advancements in precision medicine and personalized therapeutics. Its adaptability to diverse synthetic transformations makes it particularly valuable for creating tailored molecular architectures. As computational chemistry tools like AI-assisted molecular design become more sophisticated, the strategic importance of such well-characterized intermediates will only increase. Ongoing research continues to uncover new applications for this compound in material science and specialty chemicals beyond its traditional pharmaceutical uses.

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